molecular formula C12H15ClN2 B2909721 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride CAS No. 1375473-53-2

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride

Cat. No.: B2909721
CAS No.: 1375473-53-2
M. Wt: 222.72
InChI Key: NSZJZJLKYBGJDD-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride is a nitrile-based organic compound featuring a central carbon atom bonded to a phenyl group, a pyrrolidin-2-yl moiety, and an acetonitrile group, with a hydrochloride counterion. This structure confers unique physicochemical properties, making it a candidate for applications in pharmaceutical synthesis and catalysis. The pyrrolidine ring introduces chirality and basicity, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to amides or carboxylic acids) .

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-2-ylacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10;/h1-3,5-6,11-12,14H,4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZJZJLKYBGJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C#N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetonitrile, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Ammonia (NH3), primary amines (R-NH2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Amides, substituted nitriles

Scientific Research Applications

The applications of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride are varied, spanning medicinal chemistry, drug development, and forensic science. This compound, characterized by a phenyl group linked to a pyrrolidine ring and connected to an acetonitrile group, has a molecular formula of C12H14N2 - HCl and a molecular weight of approximately 222.72 g/mol. It typically appears as a white crystalline powder and is soluble in water and organic solvents.

Medicinal Chemistry and Drug Development
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a building block in synthesizing bioactive molecules, particularly antidepressants. Its unique structure allows it to interact with molecular targets, with the pyrrolidine ring enhancing its binding to proteins and enzymes, thus modulating their functions. Research indicates potential therapeutic properties, with ongoing studies exploring its pharmacological effects. The development of novel antidepressants with a quick onset, low side effects, and enhanced cognitive function is a significant area of study.

Synthesis and Industrial Applications
The synthesis of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride involves constructing the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalizing the preformed pyrrolidine ring. Large-scale synthesis in industrial settings utilizes optimized reaction conditions to ensure high yield and purity, including purification and crystallization processes to obtain the final product in its hydrochloride form.

Forensic Science
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride, being structurally similar to known stimulants, can be used in analytical techniques such as gas chromatography and mass spectrometry to identify and quantify known stimulants in forensic samples. Its use in forensic research aids in the identification and quantification of stimulants, contributing to forensic toxicology.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles

Compound Name Molecular Formula Substituent Groups Key Properties/Applications Source Evidence
2-(Pyridin-4-yl)acetonitrile hydrochloride C₇H₇ClN₂ Pyridine ring (N-heteroaromatic) Higher polarity, used in kinase inhibitor synthesis
(2RS)-Phenyl-[(2RS)-piperidin-2-yl]acetic Acid Hydrochloride C₁₃H₁₈ClNO₂ Piperidine ring (6-membered) Methylphenidate impurity; CNS drug research
alpha-Phenyl-2-piperidineacetic acid hydrochloride C₁₃H₁₈ClNO₂ Piperidine ring Ritalin-related impurity; chiral resolution studies
2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride C₁₂H₁₄ClN₃ (inferred) Pyrrolidine ring (5-membered) Chiral intermediate; potential CNS drug precursor

Key Findings :

  • Ring Size Effects : Piperidine derivatives (6-membered) exhibit greater steric bulk and altered basicity compared to pyrrolidine analogs (5-membered), influencing receptor binding in CNS-active compounds .
  • Aromatic vs. Aliphatic Heterocycles : Pyridine-based analogs (e.g., 2-(Pyridin-4-yl)acetonitrile hydrochloride) display enhanced solubility in polar solvents due to aromatic N-heteroatoms, whereas pyrrolidine derivatives are more lipophilic .

Functional Group Variations

Compound Name Molecular Formula Functional Group Key Reactivity/Applications Source Evidence
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride C₁₃H₁₈ClNO₂ Ester group Prodrug potential; hydrolyzes to carboxylic acids
2-Phenylglycinonitrile hydrochloride C₈H₉ClN₂ Primary amine Amino acid precursor; limited chiral complexity
Vamicamide intermediates Not specified Pyridyl and nitrile groups Anticancer agent synthesis via alkylation

Key Findings :

  • Nitrile vs. Ester : Nitriles (e.g., 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile) are more reactive toward hydrolysis than esters, enabling diverse derivatization pathways .
  • Amine vs. Heterocyclic Substituents: Primary amines (e.g., 2-Phenylglycinonitrile hydrochloride) lack the conformational rigidity of pyrrolidine-containing analogs, reducing their utility in enantioselective synthesis .

Biological Activity

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C12H14ClN
  • IUPAC Name: 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride

This compound features a phenyl group and a pyrrolidine moiety, which are known to influence its biological interactions.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds structurally related to 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride. For instance, research has shown that modifications in the pyrrolidine ring can enhance anticonvulsant activity in various seizure models, such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. In particular, derivatives with specific substitutions exhibited improved efficacy compared to their parent compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that various pyrrolidine derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains, suggesting a promising therapeutic potential in treating infections .

The biological activity of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride is thought to arise from its interaction with specific molecular targets. The pyrrolidine ring may facilitate binding to receptors or enzymes involved in neurotransmission and microbial metabolism. For instance, compounds that inhibit ion channels like KCNQ2 have been identified, with IC50 values indicating potent inhibition at low concentrations .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Modifications in the pyrrolidine ring increased efficacy in MES and PTZ models .
Antimicrobial Testing Demonstrated significant activity against various bacterial strains with MIC values from 4.69 to 156.47 µM .
Mechanistic Insights Identified as a potent inhibitor of KCNQ2 channels, suggesting a role in neurological applications .

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